4-Bromo-2-fluoro-1-propoxybenzene
Overview
Description
4-Bromo-2-fluoro-1-propoxybenzene is a compound that has not been directly studied in the provided papers. However, related compounds such as 1-bromo-4-[18F]fluorobenzene and 1,4-bis(bromomethyl)-2-fluorobenzene have been synthesized and investigated for various applications, including as intermediates in the synthesis of pharmaceuticals and in radiochemical labeling for positron emission tomography (PET) imaging .
Synthesis Analysis
The synthesis of related bromo-fluorobenzene compounds typically involves multi-step reactions starting from substituted benzenes or benzene derivatives. For instance, 1,4-bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene through nitration, reduction, diazotization, and bromination steps . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was prepared from 3,4-dimethylbenzenamine via diazotization and bromination . These methods indicate that halogenated benzene derivatives can be synthesized through careful selection of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of halogenated benzene derivatives like 1-bromo-3-fluorobenzene have been studied using spectroscopic methods and density functional theory (DFT) calculations . These studies provide insights into the influence of halogen atoms on the geometry and normal modes of vibrations of the benzene ring. The electronic properties, such as absorption wavelengths and frontier molecular orbital energies, have also been analyzed, indicating that charge transfer occurs within these molecules .
Chemical Reactions Analysis
The chemical reactivity of bromo-fluorobenzene derivatives is often exploited in further synthetic transformations. For example, 1-bromo-2-fluorobenzenes have been used to synthesize 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones through reactions with alkyl isothiocyanates and isocyanates . Additionally, 1-bromo-4-[18F]fluorobenzene has been utilized in 18F-arylation reactions using metallo-organic compounds and Pd-catalyzed coupling . These reactions demonstrate the versatility of bromo-fluorobenzene derivatives as synthons in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-fluorobenzene derivatives are influenced by the presence of halogen atoms. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provided data on the vibrational frequencies and molecular geometry
Scientific Research Applications
Lithium-Ion Battery Additives
4-Bromo-2-fluoro-1-propoxybenzene derivatives, like 4-bromo-2-fluoromethoxybenzene (BFMB), have been explored as novel bi-functional electrolyte additives for lithium-ion batteries. These additives can electrochemically polymerize to form a protective film on the battery's electrode, preventing voltage rise during overcharging. Additionally, they contribute to lowering the flammability of the electrolyte, thus enhancing the overall thermal stability and safety of lithium-ion batteries without compromising their normal cycle performance (Zhang Qian-y, 2014).
Radiopharmaceutical Synthesis
The synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, a derivative of 4-Bromo-2-fluoro-1-propoxybenzene, is crucial for 18F-arylation reactions used in the development of radiopharmaceuticals. This compound is prepared via nucleophilic aromatic substitution reactions using n.c.a. [18F]fluoride, serving as a versatile synthon for metallo-organic 4-[18F]fluorophenyl compounds and palladium-catalyzed coupling reactions (J. Ermert et al., 2004).
Chemical Education and Experimental Learning
In educational settings, derivatives of 4-Bromo-2-fluoro-1-propoxybenzene are used to introduce students to the concept of chemoselectivity in Grignard reagent formation. Through experiments involving the synthesis of fluorinated alcohols or benzoic acids, students can explore the reactivity and selectivity of different halogenated compounds, enriching their understanding of synthetic organic chemistry (S. Hein et al., 2015).
Organic Synthesis
In the realm of organic synthesis, 4-Bromo-2-fluoro-1-propoxybenzene and its derivatives are key intermediates. They facilitate the synthesis of various compounds, including 2-fluoro-4-bromobiphenyl, a critical intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. Researchers have developed practical methods for the large-scale preparation of such intermediates, highlighting the compound's importance in pharmaceutical manufacturing (Yanan Qiu et al., 2009).
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-fluoro-1-propoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEJXUAOBZGJKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562258 | |
Record name | 4-Bromo-2-fluoro-1-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-1-propoxybenzene | |
CAS RN |
127326-77-6 | |
Record name | 4-Bromo-2-fluoro-1-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 127326-77-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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